molecular formula C14H19BFNO3 B12838325 5-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid

5-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid

Cat. No.: B12838325
M. Wt: 279.12 g/mol
InChI Key: PIAHGOURQDHKCB-UHFFFAOYSA-N
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Description

5-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a fluorinated benzene ring, which is further substituted with a cyclohexyl(methyl)carbamoyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid typically involves the reaction of 2-fluorobenzeneboronic acid with cyclohexyl(methyl)carbamoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid in Suzuki–Miyaura coupling reactions involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid is unique due to the presence of the cyclohexyl(methyl)carbamoyl group, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex molecules that require specific functional groups .

Properties

Molecular Formula

C14H19BFNO3

Molecular Weight

279.12 g/mol

IUPAC Name

[5-[cyclohexyl(methyl)carbamoyl]-2-fluorophenyl]boronic acid

InChI

InChI=1S/C14H19BFNO3/c1-17(11-5-3-2-4-6-11)14(18)10-7-8-13(16)12(9-10)15(19)20/h7-9,11,19-20H,2-6H2,1H3

InChI Key

PIAHGOURQDHKCB-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)N(C)C2CCCCC2)F)(O)O

Origin of Product

United States

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